molecular formula C17H17N3O3 B4839835 1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4839835
M. Wt: 311.33 g/mol
InChI Key: YGSDOZDNXMRUHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including derivatives like 1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, typically involves steps starting from base heterocyclic scaffolds. A straightforward synthesis method has been developed starting from 2-chloropyridine-3-carboxylic acid through a series of reactions including esterification, nucleophilic aromatic substitution, amide formation, and ring closure, allowing for the introduction of various substituents to the nitrogen atoms of the pyrimidine ring (Jatczak et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives, including 1-(2-methoxyethyl)-5-(4-methylphenyl) variants, features a planar fused-ring system, which is a characteristic of this class of compounds. The structure is stabilized by intramolecular hydrogen bonds, and the planarity of the pyrimidine ring contributes to the molecule's ability to participate in π-π stacking interactions, an aspect that influences its solid-state organization and potentially its interaction with biological targets (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones are versatile scaffolds that can undergo various chemical reactions, enabling the introduction of diverse substituents. These reactions include nucleophilic aromatic substitution, which allows for functionalization at different positions of the heterocyclic ring. The presence of substituents like the 2-methoxyethyl and 4-methylphenyl groups can influence the reactivity and chemical properties of the compound, affecting its potential biological activity and solubility (Rosen et al., 2009).

Physical Properties Analysis

The physical properties of 1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, such as solubility and crystallinity, are significantly influenced by its molecular structure. The introduction of methoxyethyl and methylphenyl groups can impact the compound's lipophilicity and solubility in various solvents, which are critical factors for its application in different scientific and industrial fields. The crystalline structure and stability are determined by intermolecular interactions, including hydrogen bonding and π-π stacking, which can be analyzed through X-ray crystallography (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, such as reactivity towards nucleophiles and electrophiles, are dictated by its heterocyclic core and substituents. These properties facilitate its use in further chemical transformations and the synthesis of complex molecules. The compound's ability to engage in hydrogen bonding and π-π stacking interactions also plays a role in its binding affinity towards biological targets, making it a valuable scaffold in medicinal chemistry (Jatczak et al., 2014).

Mechanism of Action

Target of Action

The compound 1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a derivative of pyrido[2,3-d]pyrimidine, which is known to have a broad spectrum of activities . The primary targets of this compound include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell proliferation, cell death, and cell migration .

Mode of Action

The compound interacts with its targets by binding to them, thereby inhibiting their activity. For instance, it has been shown to have potent inhibitory effects on PIM-1 kinase , with IC50 values of 11.4 and 17.2 nM . This interaction leads to changes in the cellular processes controlled by these targets, such as cell proliferation and cell death .

Biochemical Pathways

The compound affects various biochemical pathways associated with its targets. For example, the inhibition of PIM-1 kinase can impact carcinogenesis, cell cycle progression, cell proliferation, cell death, and cell migration . The compound’s interaction with its targets can also affect the signaling pathways of these targets, leading to downstream effects .

Pharmacokinetics

The compound is a derivative of pyrido[2,3-d]pyrimidine, which is known to be an emerging scaffold in medicinal chemistry . This suggests that the compound may have favorable ADME properties that contribute to its bioavailability.

Result of Action

The compound’s action results in significant molecular and cellular effects. For instance, it has been shown to activate apoptosis in MCF-7 cells, increasing the cell apoptosis by 58.29-fold . It also arrests the cell cycle at the G1 phase . These effects contribute to the compound’s anticancer activities .

properties

IUPAC Name

1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-3-5-12(6-4-11)13-7-8-18-15-14(13)16(21)19-17(22)20(15)9-10-23-2/h3-8H,9-10H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSDOZDNXMRUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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